

Application Note: Quantification of Tildipirosin Using High-Performance Liquid Chromatography (HPLC)

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Compound of Interest

Compound Name: *Tildipirosin*

Cat. No.: *B1682375*

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This application note describes a sensitive and reliable method for the quantification of **Tildipirosin** in biological matrices using High-Performance Liquid Chromatography (HPLC) with UV detection. **Tildipirosin** is a 16-membered semi-synthetic macrolide antibiotic used in veterinary medicine for the treatment of respiratory diseases in cattle and swine. The method detailed below is applicable for pharmacokinetic studies, residue analysis, and quality control of **Tildipirosin** in various sample types.

Principle

The method is based on reversed-phase HPLC, where **Tildipirosin** is separated from endogenous matrix components on a C18 analytical column. The separation is achieved using a gradient or isocratic elution with a mobile phase consisting of an aqueous buffer and an organic modifier. Detection is performed using a UV detector at a wavelength of approximately 289 nm.^{[1][2][3][4]} Quantification is achieved by comparing the peak area of **Tildipirosin** in the sample to that of a known concentration from a calibration curve.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required. The following chromatographic conditions have been shown to be effective for **Tildipirosin** analysis:

Parameter	Condition 1 (Horse Plasma)	Condition 2 (Rabbit Tissues)	Condition 3 (Goat Milk)
HPLC System	Agilent Infinity 1220 or equivalent	Agilent Series 1200 or equivalent	Not Specified
Column	Zorbax Eclipse XDB-C18, 150 x 3.0 mm, 5 μ m[1][2][3][4]	C18, 250 x 4.6 mm, 5 μ m[5]	Not Specified
Mobile Phase	Gradient elution with 0.3% Formic acid in water and Acetonitrile[5]	Isocratic elution with 0.02 M ammonium acetate: methanol (40:60), pH 3.5[6]	Not Specified
Flow Rate	1.0 mL/min[5]	0.8 mL/min[6]	Not Specified
Column Temperature	30°C[5]	35°C[6]	Not Specified
Detection Wavelength	289 nm[1][2][3][4]	289 nm[6]	Not Specified
Injection Volume	50 μ L[4][7]	50 μ L[6]	Not Specified
Internal Standard	Tylosin tartrate[1][2]	Not Specified	Tylosin tartrate[8]

Preparation of Standard Solutions

Stock solutions of **Tildipirosin** and the internal standard (e.g., Tylosin tartrate) are prepared by dissolving the pure compounds in a suitable solvent such as methanol or water to a concentration of 100 or 200 μ g/mL.[7][8] Working standard solutions are then prepared by serial dilution of the stock solutions with the mobile phase or an appropriate solvent.

Sample Preparation

The sample preparation procedure is critical for removing interfering substances and concentrating the analyte. The choice of method depends on the sample matrix.

For Plasma Samples (Liquid-Liquid Extraction):

- To 425 μ L of plasma, add 10 μ L of internal standard solution and 25 μ L of the **Tildipirosin** working standard (for calibration curve) or sample.[5]

- Add 900 μ L of acetonitrile, vortex for 1 minute, and centrifuge at 1600g for 10 minutes.[5]
- Alternatively, plasma samples can be extracted with diethyl ether.[1][2][3]
- The supernatant is transferred to a clean tube and evaporated to dryness under a stream of nitrogen.
- The residue is reconstituted in 75 μ L of the mobile phase, and 50 μ L is injected into the HPLC system.[4][7]

For Tissue Samples (Solid-Phase Extraction):

- Homogenize the tissue sample.
- Use a solid-phase extraction (SPE) cartridge (e.g., Bond Elut C18) for sample cleanup and concentration.[6]
- The final extract is dissolved in the mobile phase for HPLC analysis.[6]

For Milk Samples (Protein Precipitation):

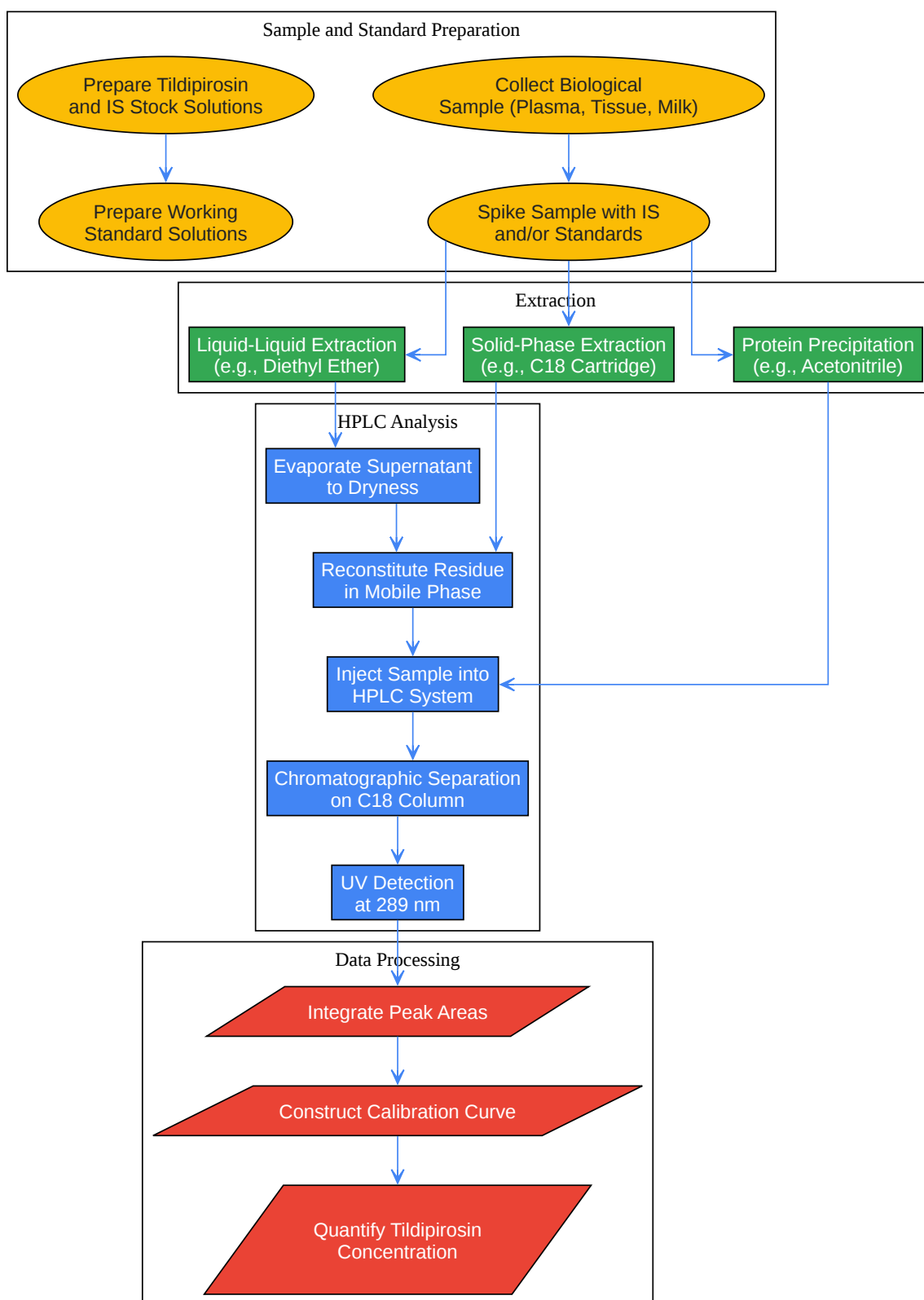
- To 450 μ L of milk, add 10 μ L of internal standard solution.[8]
- Add 900 μ L of acetonitrile to precipitate proteins.[8]
- Vortex for 1 minute, sonicate for 5 minutes, and then centrifuge at 1200g for 10 minutes.[8]
- The supernatant is collected for injection.

Method Validation

The analytical method should be validated according to international guidelines (e.g., FDA, ICH) to ensure its suitability for the intended purpose.[4] Key validation parameters are summarized below.

Parameter	Result (Horse Plasma)	Result (Goat Milk, Plasma, Somatic Cells)
Linearity Range	0.1 - 3.0 µg/mL[1][2][4][7]	Not Specified
Correlation Coefficient (r ²)	0.9986[4][7]	Not Specified
Limit of Detection (LOD)	0.035 µg/mL[1][2][4][7][9]	0.005 µg (for somatic cells)[10]
Limit of Quantification (LOQ)	0.1 µg/mL[1][2][4][7][9]	0.01 µg (for somatic cells)[10]
Accuracy (% Recovery)	Mean recovery of 99.5%[1][2][4][11]	Not Specified
Precision (%RSD)	Intra-day < 10.5%, Inter-day < 12.0%[7]	Not Specified
Retention Time (Tildipirosin)	~3.0 min[1][2][3][4]	~3.0 min[10]
Retention Time (Tylosin Tartrate)	~6.4 min[1][2][3][4]	~6.5 min[10]

Experimental Workflow



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